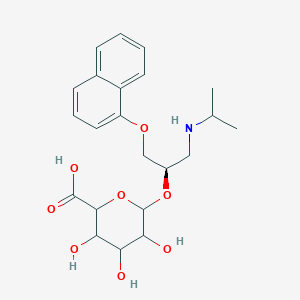
(R)-Propranolol-O-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Propranolol-O-beta-D-glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation process, where propranolol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol-O-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of propranolol with glucuronic acid. Enzymatic methods often use liver microsomes or recombinant enzymes to catalyze the reaction under physiological conditions. Chemical synthesis may involve the use of activating agents like carbodiimides to facilitate the conjugation.
Industrial Production Methods: Industrial production of ®-Propranolol-O-beta-D-glucuronide may employ bioreactors with immobilized enzymes to achieve high yields and purity. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and substrate concentration.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Propranolol-O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved to release propranolol and glucuronic acid. This reaction can occur under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While ®-Propranolol-O-beta-D-glucuronide is relatively stable, propranolol itself can undergo oxidation and reduction reactions.
Major Products:
Hydrolysis: Propranolol and glucuronic acid.
Oxidation: Propranolol can be oxidized to form various metabolites, including 4-hydroxypropranolol.
Wissenschaftliche Forschungsanwendungen
®-Propranolol-O-beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of propranolol.
Toxicology: Assessing the safety and potential side effects of propranolol and its metabolites.
Drug Development: Investigating the role of glucuronidation in drug metabolism and designing drugs with improved pharmacokinetic profiles.
Biomarker Discovery: Using the compound as a biomarker for monitoring propranolol therapy.
Wirkmechanismus
The primary mechanism of action of ®-Propranolol-O-beta-D-glucuronide involves its role as a metabolite of propranolol. Propranolol exerts its effects by blocking beta-adrenergic receptors, reducing heart rate, and lowering blood pressure. The glucuronidation process enhances the solubility of propranolol, facilitating its excretion and reducing its half-life in the body.
Vergleich Mit ähnlichen Verbindungen
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
4-Hydroxypropranolol: An active metabolite of propranolol with similar beta-blocking activity.
Propranolol sulfate: Another metabolite formed through sulfation.
Uniqueness: ®-Propranolol-O-beta-D-glucuronide is unique due to its enhanced solubility and excretion profile compared to propranolol. This property makes it an important compound for studying the pharmacokinetics and metabolism of propranolol.
Eigenschaften
Molekularformel |
C22H29NO8 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17?,18?,19?,20?,22?/m1/s1 |
InChI-Schlüssel |
PCALHJGQCKATMK-BVQRVHBVSA-N |
Isomerische SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



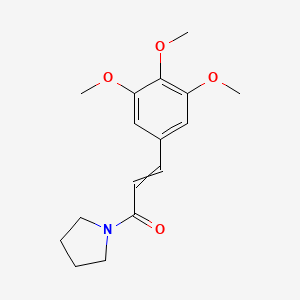

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
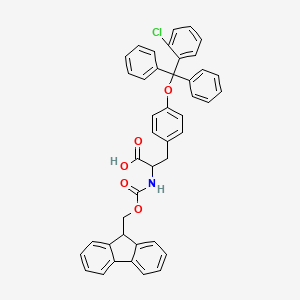
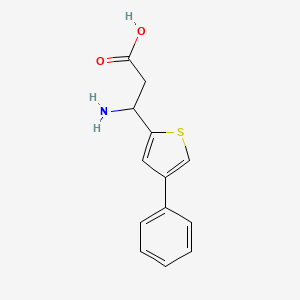
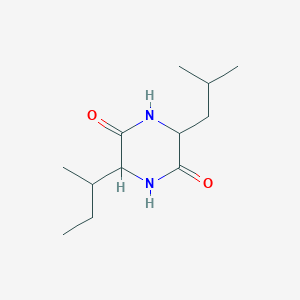
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
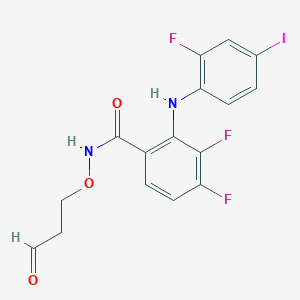
![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
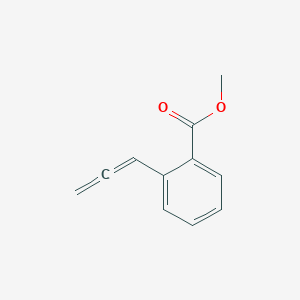
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
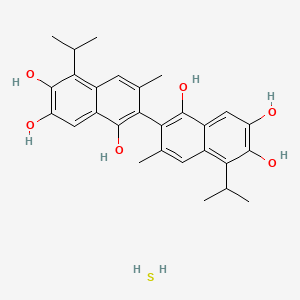
![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
